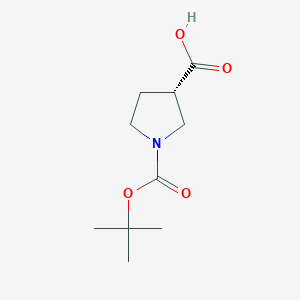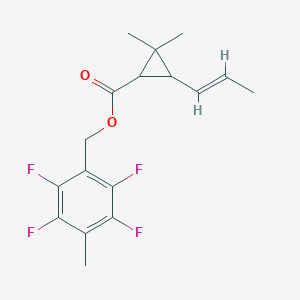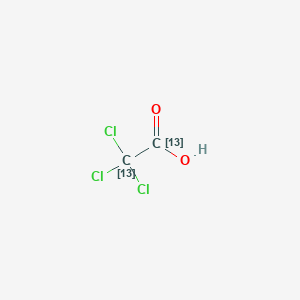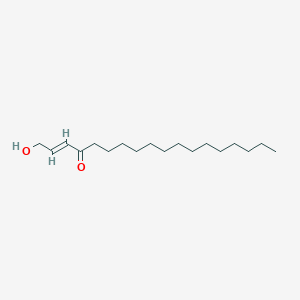
1-Hydroxy-2-octadecen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-octadecen-4-one, also known as 12-hydroxy stearic acid or 12-HSA, is a long-chain fatty acid derivative that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound has been studied extensively for its ability to modify the surface properties of various materials, making it an attractive candidate for use in a wide range of industrial and biomedical applications.
Wirkmechanismus
The mechanism of action of 12-HSA is not fully understood, but it is believed to involve the formation of a monolayer on the surface of the material being modified. This monolayer alters the surface properties of the material, making it more hydrophilic and increasing its surface energy. This, in turn, can lead to improved adhesion, wettability, and other desirable surface properties.
Biochemische Und Physiologische Effekte
While 12-HSA has been studied extensively for its surface-modifying properties, there is limited research on its biochemical and physiological effects. Some studies have suggested that 12-HSA may have anti-inflammatory properties, while others have investigated its potential as a treatment for certain types of cancer. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 12-HSA is its ability to modify the surface properties of a wide range of materials. This makes it a versatile compound that can be used in a variety of scientific research applications. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and apply the compound, as well as the potential for variability in the effectiveness of the surface modification process.
Zukünftige Richtungen
There are several potential future directions for research on 12-HSA. One area of interest is the use of this compound in the production of biocompatible materials for use in medical applications. Additionally, there is potential for the development of new methods for synthesizing and applying 12-HSA that could improve its effectiveness and versatility. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications and potential therapeutic uses.
Synthesemethoden
There are several methods for synthesizing 12-HSA, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of stearic acid with hydrogen peroxide and a catalyst, while enzymatic synthesis utilizes lipases to catalyze the reaction between stearic acid and hydroperoxide. Microbial synthesis involves the use of microorganisms such as Pseudomonas aeruginosa to produce 12-HSA through a fermentation process.
Wissenschaftliche Forschungsanwendungen
The unique surface properties of 12-HSA make it an attractive candidate for use in a variety of scientific research applications. One of the most promising areas of research involves the use of 12-HSA as a surfactant in the production of nanoparticles for drug delivery. Additionally, 12-HSA has been studied as a potential lubricant additive, as well as a surface modifier for various materials such as polymers and metals.
Eigenschaften
CAS-Nummer |
142465-61-0 |
|---|---|
Produktname |
1-Hydroxy-2-octadecen-4-one |
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
(E)-1-hydroxyoctadec-2-en-4-one |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h14,16,19H,2-13,15,17H2,1H3/b16-14+ |
InChI-Schlüssel |
DSGCOTNNKNIFHS-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC(=O)/C=C/CO |
SMILES |
CCCCCCCCCCCCCCC(=O)C=CCO |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)C=CCO |
Synonyme |
1-Hydroxy-2-octadecen-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



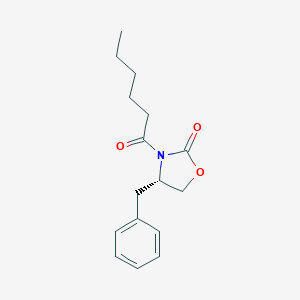
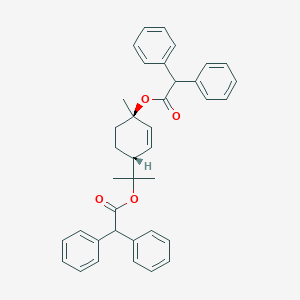
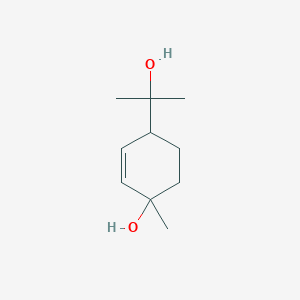
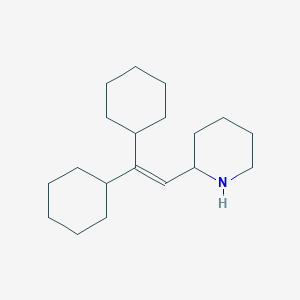
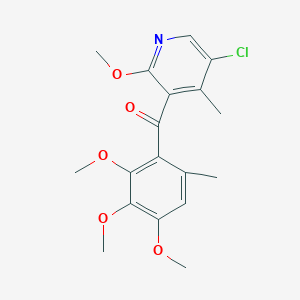
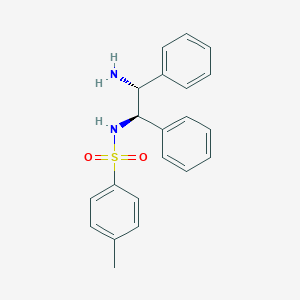
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
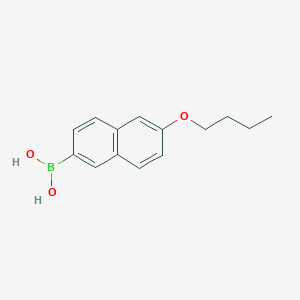
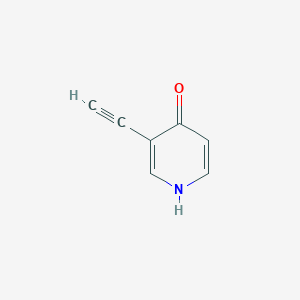
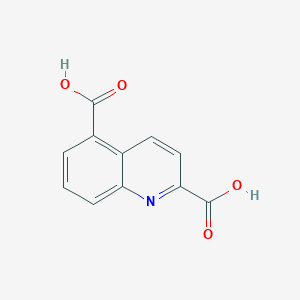
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
